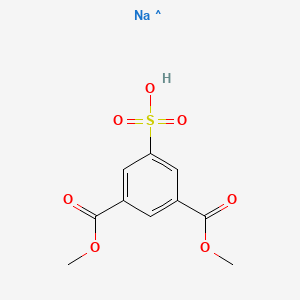

Dimethyl 5-sulfoisophthalate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10NaO7S |

|---|---|

Molecular Weight |

297.24 g/mol |

InChI |

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15); |

InChI Key |

YYYWHHMCKHITRA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 5-sulfoisophthalate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 5-sulfoisophthalate sodium salt, a key intermediate in the production of specialty polymers. This document details the chemical processes involved in its synthesis, methodologies for its purification, and a full suite of analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with the sulfonation of isophthalic acid, followed by esterification and neutralization. This method is widely employed in industrial settings due to its efficiency and scalability.

Reaction Scheme

The overall chemical transformation can be summarized as follows:

-

Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group onto the aromatic ring, yielding 5-sulfoisophthalic acid.

-

Esterification: The carboxylic acid groups of 5-sulfoisophthalic acid are then esterified using methanol (B129727), typically in the presence of an acid catalyst, to form dimethyl 5-sulfoisophthalate.

-

Neutralization: Finally, the sulfonic acid group is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to produce the desired this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies.

Materials:

-

Isophthalic acid

-

Fuming sulfuric acid (20-30% SO₃)

-

Methanol

-

Sodium hydroxide

-

Deionized water

-

Activated carbon

Equipment:

-

Glass-lined reactor with overhead stirrer, thermometer, and condenser

-

Heating and cooling system

-

Filtration apparatus

-

Drying oven

Procedure:

-

Sulfonation:

-

Charge the reactor with fuming sulfuric acid.

-

Gradually add isophthalic acid to the reactor while maintaining the temperature below 80°C to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 150-200°C and maintain for 5-10 hours.[1]

-

Monitor the reaction progress by analyzing the disappearance of the starting material.

-

Cool the reaction mixture to 100-130°C.[1]

-

-

Esterification:

-

Carefully add methanol to the cooled sulfonation mixture. An excess of methanol is typically used to drive the reaction to completion.

-

Heat the mixture to the reflux temperature of methanol and maintain for 4-6 hours.

-

Remove the excess methanol by distillation.

-

-

Neutralization and Purification:

-

Dilute the reaction mixture with deionized water.

-

Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH reaches 6.5-7.0.[2]

-

The crude product will precipitate out of the solution upon cooling.

-

Filter the crude product and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from a water/methanol mixture. Decolorize the solution with activated carbon before recrystallization if necessary.

-

Dry the purified product in a vacuum oven at 100-120°C to a constant weight.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [3] |

| Molecular Formula | C₁₀H₉NaO₇S | [3] |

| Molecular Weight | 296.23 g/mol | [3] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [4] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The expected signals in the ¹H NMR spectrum of this compound are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | Aromatic H |

| ~8.4 | d | 2H | Aromatic H |

| ~3.9 | s | 6H | -OCH₃ |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key characteristic peaks in the IR spectrum include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 | Aromatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1250 | S=O stretch (sulfonate) |

| ~1050 | S-O stretch (sulfonate) |

| ~1100 | C-O stretch (ester) |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak in the mass spectrum would correspond to the mass of the dimethyl 5-sulfoisophthalate anion.

Chromatographic Analysis

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥97.0% is generally expected for the analytical standard.

Workflow Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of the synthesized compound.

References

Technical Guide to Dimethyl 5-sulfoisophthalate Sodium Salt (CAS 3965-55-7): Properties and Applications in Polymer Science

For Researchers, Scientists, and Polymer Development Professionals

This technical guide provides an in-depth overview of the properties and applications of Dimethyl 5-sulfoisophthalate sodium salt, identified by CAS number 3965-55-7. This compound is a key specialty chemical primarily utilized as a monomer and additive in the field of polymer science, particularly in the production of modified polyesters and as a nucleating agent to enhance the properties of bioplastics.

Chemical and Physical Properties

This compound is an aromatic dicarboxylic acid ester containing a sulfonate group. This unique structure imparts both hydrophobic and hydrophilic characteristics, making it a valuable component in polymer synthesis. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3965-55-7 |

| Molecular Formula | C₁₀H₉NaO₇S |

| Molecular Weight | 296.22 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | >300 °C |

| Solubility in Water | Soluble |

| Synonyms | SIPM, DMSIP, Sodium Dimethyl 5-sulfoisophthalate |

Core Applications in Polymer Science

The primary applications of this compound are centered on its ability to modify the properties of polymers. It is most notably used in two key areas: as a comonomer for cationic dyeable polyesters and as a nucleating agent for poly(lactic acid).

Comonomer for Cationic Dyeable Polyesters (CDP)

This compound is a crucial third monomer in the synthesis of cationic dyeable polyesters (CDP).[1][2] Standard polyethylene (B3416737) terephthalate (B1205515) (PET) lacks affinity for cationic dyes. By incorporating a small molar percentage (typically 2-3 mol%) of this sulfonated monomer into the polyester (B1180765) backbone, anionic sites are introduced.[1][3] These sites then serve as points of attraction for cationic dyes, enabling the production of polyester fibers with vibrant colors, excellent color fastness, and improved dyeability under atmospheric pressure, which is more energy-efficient.[4][5] The incorporation of this monomer also imparts other desirable properties to the fibers, such as improved antistatic performance, moisture absorption, and a softer feel.[2]

The general synthesis of cationic dyeable polyester involves a two-stage process of transesterification followed by polycondensation.

Nucleating Agent for Poly(lactic acid) (PLA)

Poly(lactic acid) is a popular biodegradable polymer, but its slow crystallization rate can limit its applications, particularly in products requiring higher thermal stability and mechanical strength. This compound has been demonstrated to be an effective nucleating agent for PLA.[6][7] The addition of small amounts of this compound increases the number of nucleation sites within the PLA matrix, which accelerates the overall crystallization rate and results in a higher degree of crystallinity.[6][8] This leads to improvements in the thermal and mechanical properties of PLA, such as a higher heat deflection temperature and increased stiffness.[8]

The table below summarizes the effect of this compound (referred to as SSIPA in the cited study) on the crystallinity of PLA.

| Sample | Crystallinity (%) |

| Neat PLA | ~7-17 |

| PLA with 1.0% SSIPA | up to 57.48 |

| (Data sourced from a study on PLA L105 grade)[6][7] |

Experimental Protocols

Synthesis of Cationic Dyeable Polyester

The following is a generalized experimental protocol for the synthesis of cationic dyeable polyester using this compound.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

This compound (SIPM)

-

Transesterification catalyst (e.g., zinc acetate)

-

Polycondensation catalyst (e.g., antimony trioxide)

-

Stabilizer (e.g., phosphoric acid)

Procedure:

-

Charging the Reactor: A stainless-steel reactor equipped with a stirrer, nitrogen inlet, and a distillation column is charged with DMT, EG (in a molar excess, typically 1:2.2 ratio to DMT), and the transesterification catalyst.

-

Transesterification: The mixture is heated to approximately 170-230°C under a nitrogen atmosphere. Methanol is produced as a byproduct and is continuously removed through the distillation column. The reaction is monitored by measuring the amount of methanol collected and is considered complete when the theoretical amount is distilled off.

-

Addition of Comonomer: Towards the end of the transesterification stage, this compound is added to the reactor.[5]

-

Polycondensation: The polycondensation catalyst and stabilizer are added to the reactor. The temperature is gradually increased to over 270°C, and a vacuum is applied to remove the excess ethylene glycol and facilitate the increase in molecular weight of the polymer.

-

Extrusion and Pelletizing: Once the desired melt viscosity is achieved, the molten cationic dyeable polyester is extruded, cooled, and pelletized.

Evaluation as a Nucleating Agent for PLA

This protocol outlines the procedure for preparing PLA blends and evaluating the effect of this compound on its crystallization behavior.

Materials and Equipment:

-

Poly(lactic acid) pellets

-

This compound

-

Internal mixer

-

Compression molder

-

Differential Scanning Calorimeter (DSC)

-

Polarized Optical Microscope (POM) with a hot stage

Procedure:

-

Drying: PLA pellets and the nucleating agent are dried in a vacuum oven (e.g., at 60°C for 24 hours) to remove any moisture.[6]

-

Melt Blending: The dried PLA and the desired amount of nucleating agent are melt-blended in an internal mixer at a specified temperature (e.g., 190°C) and rotor speed for a set time to ensure homogeneous dispersion.[2]

-

Sample Preparation: The resulting blend is then compression molded into thin films for analysis.[6]

-

Differential Scanning Calorimetry (DSC) Analysis:

-

A small sample of the blend is placed in an aluminum DSC pan.

-

The sample is heated to a temperature above its melting point (e.g., 200°C) to erase its thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the crystallization temperature (Tc).

-

A second heating scan is performed to observe the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm). The degree of crystallinity is calculated from the enthalpy of melting.

-

-

Polarized Optical Microscopy (POM) Analysis:

-

A thin film of the blend is placed on a glass slide on the POM hot stage.

-

The sample is heated above its melting point and held to erase thermal history.

-

It is then rapidly cooled to a specific isothermal crystallization temperature.

-

The growth and morphology of spherulites are observed and recorded over time.[6]

-

Conclusion

This compound is a versatile and commercially significant specialty chemical that plays a pivotal role in the advancement of polymer materials. Its ability to introduce functionality into polyester chains makes it indispensable for the production of cationic dyeable fibers, offering enhanced aesthetics and performance. Furthermore, its efficacy as a nucleating agent for poly(lactic acid) contributes to the development of high-performance biodegradable plastics, addressing the growing demand for sustainable materials. The experimental protocols outlined in this guide provide a foundational understanding for researchers and scientists working on the synthesis and modification of these polymer systems.

References

- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polymers in Polarized Light [micro.magnet.fsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. textilelearner.net [textilelearner.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]

- 6. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvement of the PLA Crystallinity and Heat Distortion Temperature Optimizing the Content of Nucleating Agents and the Injection Molding Cycle Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility of Dimethyl 5-Sulfoisophthalate Sodium Salt in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 5-sulfoisophthalate sodium salt (DIMSIP), a crucial monomer in the production of specialty polymers. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

This compound (CAS Number: 3965-55-7), also known as SIP or DIMSIP, is a white, powdered chemical compound extensively used to enhance properties such as dyeability and water solubility in polymers.[1] Its ionic nature, owing to the sodium sulfonate group, significantly influences its solubility profile, particularly in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for DIMSIP in a wide array of organic solvents is not extensively documented in publicly available literature. However, data regarding its solubility in water and qualitative information for methanol (B129727) have been reported. It is important to note a significant discrepancy in the reported aqueous solubility, which may be attributable to differences in experimental methodologies, temperature, or the hydration state of the salt.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | >300 g / 100 g | [2] |

| Water | 20 | 3.1 g / 100 mL (31 g/L) | [3] |

| Methanol | Not Specified | Slightly Soluble | [4] |

Due to the limited availability of data for other organic solvents, researchers are encouraged to determine solubility experimentally based on their specific application needs. The following sections provide detailed protocols for this purpose.

Insights from Structurally Similar Compounds

To provide a predictive insight, the solubility of structurally related aromatic sodium sulfonates can be considered. For instance, sodium p-toluenesulfonate is reported to be soluble in methanol and only slightly soluble in most other organic solvents.[5] This suggests that DIMSIP is likely to exhibit low solubility in non-polar or weakly polar organic solvents. Generally, salts of organic compounds tend to be less soluble in non-polar solvents like dimethyl sulfoxide (B87167) (DMSO).[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values of DIMSIP in specific organic solvents, the isothermal equilibrium (or shake-flask) method followed by gravimetric analysis is a reliable and widely adopted technique.[7][8]

Principle

This method involves creating a saturated solution of the solute (DIMSIP) in the solvent of interest at a constant temperature. By allowing the solution to reach equilibrium with excess, undissolved solid, the concentration of the dissolved solute in the liquid phase represents its solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vial for drying

Procedure

-

Sample Preparation : Add an excess amount of DIMSIP to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Solvent Addition : Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration : Securely cap the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve a stable concentration.

-

Phase Separation : Once equilibrium is established, cease agitation and allow the excess solid to settle. To ensure the temperature remains constant, this can be done within the thermostatic bath.

-

Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid aspirating any solid particles.

-

Filtration : To remove any microscopic, undissolved particles, pass the withdrawn sample through a syringe filter directly into a pre-weighed, dry evaporating dish or vial.

-

Gravimetric Analysis : a. Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution. b. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the solvent's boiling point and the solute's decomposition temperature). c. Once the solvent is fully evaporated, dry the remaining solid DIMSIP to a constant weight in an oven. d. Weigh the evaporating dish with the dry solid.

-

Calculation :

-

Mass of dissolved DIMSIP = (Weight of dish with dry solid) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish with solution) - (Weight of dish with dry solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved DIMSIP / Mass of solvent) x 100

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of DIMSIP solubility in an organic solvent.

This comprehensive guide serves as a foundational resource for professionals working with this compound. While existing literature provides a starting point, the detailed experimental protocol empowers researchers to generate the specific, high-quality solubility data required for their innovative work in polymer science and drug development.

References

- 1. Thermodynamic Study of Solid–Liquid Equilibrium in NaCl–NaBr–H2O System at 288.15 K [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium P-toluenesulfonate [kmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

In-Depth Technical Guide: Thermal Stability Analysis of Dimethyl 5-sulfoisophthalate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Dimethyl 5-sulfoisophthalate sodium salt (DMSIP), a crucial intermediate in the synthesis of specialty polyesters and other polymers. Understanding the thermal properties of DMSIP is essential for its proper handling, storage, and application in various manufacturing processes, ensuring both safety and product integrity.

Summary of Thermal Properties

This compound is a white, amorphous or crystalline powder known for its high thermal stability.[1] The available data indicates that the compound does not melt or decompose at temperatures typically encountered in standard processing conditions.

Table 1: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | >300 °C | [1][2] |

| Decomposition Temperature | >300 °C | |

| Appearance | White to almost white powder or crystal | [1] |

Thermal Decomposition Profile

Inert atmosphere thermal analysis of copolymers containing DMSIP has shown stability up to 300 °C.[3] For a related compound, 5-Sulfoisophthalic acid sodium salt (5-SSIPA), thermal analysis has revealed that desolvation and decomposition are key thermal events.[4][5] It is reasonable to infer that pure DMSIP will exhibit significant mass loss above 300 °C, corresponding to the cleavage of the sulfonate and ester groups.

Experimental Protocols for Thermal Analysis

To perform a comprehensive thermal stability analysis of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocols are based on standard methodologies for the analysis of organic salts and polymers and can be adapted for this specific compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment. A parallel analysis in air can be conducted to assess oxidative stability.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a controlled heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss against temperature.

-

The onset temperature of decomposition is determined by the initial significant weight loss.

-

The derivative of the weight loss curve (DTG) can be used to identify the temperatures at which the rate of decomposition is at its maximum.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the decomposition onset observed in the TGA analysis (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic events, such as melting, will appear as peaks, while exothermic events will be represented by valleys. The peak temperature of an endothermic event is taken as the melting point.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.

Conclusion

This compound is a thermally stable compound, with a melting and decomposition point exceeding 300 °C. For applications requiring processing at elevated temperatures, it is crucial to maintain conditions below this threshold to prevent degradation and the release of hazardous byproducts. The detailed TGA and DSC protocols provided in this guide offer a robust framework for researchers and drug development professionals to conduct thorough thermal stability analyses, ensuring the safe and effective use of this important chemical intermediate. Further studies employing these methods would be invaluable in generating precise quantitative data and a more detailed understanding of the thermal decomposition kinetics of this compound.

References

In-Depth Technical Guide: Spectroscopic Analysis of Dimethyl 5-sulfoisophthalate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, FTIR) for Dimethyl 5-sulfoisophthalate sodium salt (DMSIP), a compound of significant interest in polymer chemistry and as a specialty chemical. This document details the available spectral data, outlines experimental protocols for its acquisition, and presents this information in a clear, structured format for easy reference and comparison.

Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.68 | s | 1H | H-2 |

| 8.45 | s | 2H | H-4, H-6 |

| 3.95 | s | 6H | -OCH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 164.5 | C=O |

| 146.0 | C-5 |

| 135.0 | C-1, C-3 |

| 131.5 | C-4, C-6 |

| 128.0 | C-2 |

| 53.0 | -OCH₃ |

FTIR Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3080 | Aromatic C-H Stretch |

| 2960 | Aliphatic C-H Stretch (-OCH₃) |

| 1730 | C=O Stretch (Ester) |

| 1600, 1450 | Aromatic C=C Bending |

| 1240 | Asymmetric SO₃⁻ Stretch |

| 1100 | Symmetric SO₃⁻ Stretch |

| 1050 | C-O Stretch |

| 780 | Aromatic C-H Bending |

Experimental Protocols

The following protocols describe the general methodologies for obtaining the NMR and FTIR spectra of this compound. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is commonly used due to the salt's solubility).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition of ¹H Spectrum:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the number of scans (typically 16-64), relaxation delay, and acquisition time.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

A higher number of scans is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press)

-

Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the analysis and synthesis of this compound.

Navigating the Hygroscopic Nature of Dimethyl 5-sulfoisophthalate Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-sulfoisophthalate sodium salt is a chemical intermediate with significant applications in the synthesis of polymers and specialty materials. Its utility in these fields is intrinsically linked to its physicochemical properties, among which its hygroscopic nature is of paramount importance. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can profoundly impact the material's stability, handling, and performance. For professionals in research, science, and drug development, a thorough understanding of this characteristic is crucial for ensuring product quality, reproducibility of experiments, and the long-term stability of formulations. This technical guide provides a comprehensive overview of the known hygroscopic characteristics of this compound, outlines a standard methodology for its quantitative assessment, and underscores the current gaps in publicly available data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NaO₇S | [1] |

| Molecular Weight | 296.23 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water | [2] |

| Water Content (Max) | 0.2% by weight | [3] |

Understanding the Hygroscopic Nature of this compound

This compound is explicitly identified as a hygroscopic agent and is noted to be moisture-sensitive . This inherent property necessitates specific storage and handling protocols to maintain its integrity. It is recommended to store the compound in a tightly sealed container in a cool, dry environment to prevent moisture absorption. The maximum specified water content of 0.2% by weight further highlights the need for controlled storage conditions to avoid degradation or changes in its physical state.

The hygroscopic nature of this salt can have several practical implications:

-

Material Handling and Flow: Increased moisture content can lead to powder agglomeration, affecting flowability and making processing and accurate weighing challenging.

-

Chemical Stability: The presence of water can potentially lead to hydrolysis or other degradation pathways, impacting the purity and stability of the compound.

-

Performance in Formulations: In applications such as polymer synthesis, unintended water content can interfere with reaction kinetics and the final properties of the polymer.

Despite these qualitative descriptions, publicly available quantitative data from studies such as dynamic vapor sorption (DVS) analysis, which would detail the extent of moisture uptake at various relative humidity levels, are not readily found in the reviewed literature.

Quantitative Analysis of Hygroscopicity: A Recommended Experimental Protocol

To quantitatively assess the hygroscopic nature of this compound, a Dynamic Vapor Sorption (DVS) analysis is the recommended methodology. The following protocol outlines a standard procedure.

Objective: To determine the moisture sorption and desorption isotherm of this compound, quantifying the mass change as a function of relative humidity (RH) at a constant temperature.

Materials and Equipment:

-

This compound (sample)

-

Dynamic Vapor Sorption (DVS) Analyzer with a microbalance

-

Nitrogen gas (dry)

-

Deionized water

Experimental Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound (typically 5-15 mg) into the DVS sample pan.

-

Initial Drying: Place the sample in the DVS instrument and dry it at a specified temperature (e.g., 40 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.

-

Sorption Phase:

-

Set the instrument to the desired constant temperature for the analysis (e.g., 25 °C).

-

Program the DVS to incrementally increase the relative humidity in a stepwise fashion (e.g., from 0% to 90% RH in 10% RH steps).

-

At each RH step, the sample mass is continuously monitored until equilibrium is reached. Equilibrium is typically defined as a mass change of less than a specified threshold (e.g., 0.002%) over a set period (e.g., 10 minutes).

-

Record the equilibrium mass at each RH level.

-

-

Desorption Phase:

-

Once the maximum RH is reached, program the instrument to incrementally decrease the relative humidity in a stepwise fashion back to 0% RH.

-

Similar to the sorption phase, allow the sample to reach mass equilibrium at each step and record the equilibrium mass.

-

-

Data Analysis:

-

Calculate the percentage change in mass at each RH step relative to the initial dry mass.

-

Plot the percentage mass change as a function of relative humidity to generate the sorption and desorption isotherms.

-

Analyze the resulting isotherm for key characteristics, including the extent of moisture uptake, the presence of hysteresis (differences between the sorption and desorption curves), and any critical humidity points where significant mass changes occur.

-

Data Presentation: Moisture Sorption Isotherm

The data obtained from the DVS analysis would be presented in a table format to allow for clear comparison of moisture uptake at different humidity levels.

Table 1: Representative Data Table for Moisture Sorption Analysis of this compound at 25 °C

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |

| 0 | 0.00 | 0.00 |

| 10 | Data not available | Data not available |

| 20 | Data not available | Data not available |

| 30 | Data not available | Data not available |

| 40 | Data not available | Data not available |

| 50 | Data not available | Data not available |

| 60 | Data not available | Data not available |

| 70 | Data not available | Data not available |

| 80 | Data not available | Data not available |

| 90 | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available in the reviewed literature. This table serves as a template for how such data would be presented.

Visualization of the Experimental Workflow

The logical flow of a Dynamic Vapor Sorption experiment can be visualized as follows:

Caption: Workflow for Dynamic Vapor Sorption Analysis.

Conclusion

This compound is recognized as a hygroscopic material, a property that carries significant weight in its handling, storage, and application, particularly within the pharmaceutical and polymer science sectors. While its moisture-sensitive nature is qualitatively established, a critical gap exists in the public domain regarding quantitative data on its hygroscopic behavior. The standardized experimental protocol for Dynamic Vapor Sorption analysis provided in this guide offers a robust framework for researchers to generate the necessary moisture sorption isotherm data. Such data would be invaluable for developing appropriate storage guidelines, ensuring formulation stability, and predicting the material's behavior under various environmental conditions. Further experimental investigation is strongly encouraged to fully characterize the hygroscopic profile of this important chemical intermediate.

References

An In-depth Technical Guide to the Purity Analysis of Commercial Dimethyl 5-sulfoisophthalate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial-grade Dimethyl 5-sulfoisophthalate sodium salt (DMSS). DMSS is a key monomer in the production of specialty polymers, and its purity is critical to ensure the desired properties and performance of the final products. This document outlines the common impurities, analytical methodologies for their detection and quantification, and detailed experimental protocols.

Overview of this compound and Potential Impurities

This compound is synthesized through the sulfonation of isophthalic acid, followed by esterification with methanol (B129727) and subsequent neutralization with a sodium base.[1][2][3] This multi-step synthesis can introduce various impurities that may affect the polymerization process and the characteristics of the resulting polymer.

Typical Impurities:

-

Starting Materials: Unreacted isophthalic acid and dimethyl isophthalate (B1238265).

-

Intermediates: 5-Sulfoisophthalic acid, the unesterified precursor.

-

By-products: Sodium sulfate, formed during the neutralization step.[2]

-

Process-related Impurities: Disulfonated derivatives and other isomeric by-products.

-

Residual Solvents: Methanol and other solvents used during the synthesis and purification.

-

Inorganic Salts: Chlorides and heavy metals (e.g., iron).[2]

A thorough purity analysis is therefore essential to control the quality of the monomer and ensure lot-to-lot consistency.

Analytical Techniques for Purity Assessment

Several analytical techniques are employed to determine the purity of commercial DMSS. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ion-Exchange Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for assessing the purity of DMSS and quantifying organic impurities.[4] A reversed-phase HPLC method is typically used, providing good separation of the main component from its structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy is an absolute quantification method that can be used to determine the purity of DMSS without the need for a specific reference standard of the analyte.[5][6][7][8][9] By using a certified internal standard, the absolute purity of the DMSS sample can be accurately determined.

Ion-Exchange Titration

Ion-exchange titration is a classic analytical method that can be used to determine the total sulfonate content, which is a measure of the purity of the salt.[10][11] This method involves passing an aqueous solution of the sample through a cation-exchange resin in the acid form and then titrating the liberated sulfonic acid with a standardized base.

Quantitative Data Summary

The following tables summarize typical specifications for commercial this compound.

Table 1: Purity Specifications

| Parameter | Specification | Method |

| Purity | ≥ 97.0% | HPLC |

| Purity | ≥ 98.0% | HPLC |

| Purity | 95% - 99% | Varies by supplier |

Table 2: Impurity Limits

| Impurity | Specification Limit | Method |

| Water Content | ≤ 0.3% | Karl Fischer Titration |

| Sulfate (SO₄²⁻) | ≤ 100 ppm | Ion Chromatography |

| Chloride (Cl⁻) | ≤ 10 ppm | Ion Chromatography |

| Iron (Fe) | ≤ 4 ppm | Atomic Absorption Spectroscopy |

| Acid Value | ≤ 0.3 mg KOH/g | Titration |

Experimental Protocols

This section provides detailed experimental protocols for the key analytical methods discussed.

Protocol for Purity Determination by HPLC

Objective: To determine the purity of this compound and quantify related organic impurities by reversed-phase HPLC.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30-31 min: 40% to 5% B; 31-40 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

-

Sample Preparation: Accurately weigh about 25 mg of the commercial sample and prepare it in the same manner as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

-

Analysis: Inject the standard and sample solutions in duplicate.

-

Calculation: Calculate the purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

Protocol for Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound by ¹H-qNMR using an internal standard.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

-

NMR data processing software.

Materials:

-

This compound sample.

-

Internal Standard (e.g., Maleic acid, certified reference material).

-

Deuterated solvent (e.g., D₂O).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for both the analyte and the internal standard.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the well-resolved signals of the analyte and the internal standard. For DMSS, the aromatic protons or the methyl protons can be used. For maleic acid, the vinyl proton signal is used.

-

-

Calculation:

-

Calculate the purity of the sample using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

-

Protocol for Purity Determination by Ion-Exchange Titration

Objective: To determine the purity of this compound by measuring the total sulfonate content.

Instrumentation:

-

Glass chromatography column (1 cm x 20 cm).

-

Burette (50 mL).

-

pH meter or suitable indicator.

Materials:

-

Strong acid cation-exchange resin (e.g., Amberlite IR-120, H⁺ form).

-

Standardized 0.1 N Sodium Hydroxide (NaOH) solution.

-

Phenolphthalein (B1677637) indicator.

Procedure:

-

Resin Preparation:

-

Prepare a slurry of the cation-exchange resin in deionized water.

-

Pack the chromatography column with the resin slurry to a height of about 15 cm.

-

Wash the resin bed with several column volumes of deionized water until the eluate is neutral.

-

-

Sample Analysis:

-

Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.

-

Pass the sample solution through the prepared ion-exchange column at a slow flow rate (approx. 1-2 mL/min).

-

Collect the eluate in a clean 250 mL Erlenmeyer flask.

-

Wash the column with at least three 20 mL portions of deionized water and collect the washings in the same flask.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the combined eluate and washings.

-

Titrate the solution with the standardized 0.1 N NaOH solution until a persistent pink color is observed.

-

Record the volume of NaOH consumed.

-

-

Calculation:

-

Calculate the purity of the sample using the following formula:

Where:

-

V_NaOH = Volume of NaOH solution used (mL)

-

N_NaOH = Normality of the NaOH solution

-

M_DMSS = Molar mass of this compound (296.23 g/mol )

-

w_sample = Weight of the sample (g)

-

-

Visualizations

The following diagrams illustrate the analytical workflow and the chemical relationships involved in the purity analysis of this compound.

Caption: Analytical workflow for the purity assessment of this compound.

Caption: Chemical structures of DMSS and related substances.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific instrumentation and sample matrices. It is recommended to validate all analytical methods according to the relevant regulatory guidelines.

References

- 1. CN1821224A - Process for preparing 5-sodium sulfo isophthalate - Google Patents [patents.google.com]

- 2. CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents [patents.google.com]

- 3. Technique for preparing sodium dimethyl 5-sulfoisophthalate - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. rssl.com [rssl.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ethz.ch [ethz.ch]

- 10. osti.gov [osti.gov]

- 11. 离子交换方法 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 5-sulfoisophthalate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Dimethyl 5-sulfoisophthalate sodium salt (CAS No. 3965-55-7). This specialty chemical is a key monomer in the production of sulfonated polyester (B1180765) resins and water-dispersible polyesters, where its structure directly influences the physicochemical properties of the resulting polymers, such as enhanced dyeability, improved hydrophilicity, and antistatic characteristics.[1] A thorough understanding of its molecular architecture is therefore crucial for the rational design of new materials and in various research and development applications.

Molecular Structure

This compound is an aromatic organic compound characterized by a centrally substituted benzene (B151609) ring. The key functional groups attached to the benzene ring are two methoxycarbonyl groups (-COOCH₃) at positions 1 and 3, and a sodium sulfonate group (-SO₃⁻Na⁺) at position 5.

Systematic Name: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate[2] Molecular Formula: C₁₀H₉NaO₇S[3] Molecular Weight: 296.23 g/mol

The presence of both hydrophobic (the benzene ring and methyl groups) and hydrophilic (the sodium sulfonate and ester groups) moieties confers amphiphilic properties to the molecule. The sulfonate group is ionic, which significantly enhances the water solubility of the compound and its derivatives.[1]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or crystal | |

| Melting Point | >300 °C | |

| Water Solubility | Soluble | |

| SMILES String | [Na+].COC(=O)c1cc(cc(c1)S([O-])(=O)=O)C(=O)OC | |

| InChI Key | LLHSEQCZSNZLRI-UHFFFAOYSA-M |

Conformational Analysis

The three-dimensional conformation of this compound is determined by the spatial arrangement of its constituent atoms and functional groups. While a definitive crystal structure for this specific salt is not publicly available in the Cambridge Structural Database, analysis of crystallographic data for structurally related aromatic sulfonate esters provides valuable insights into its likely conformation.[4][5][6]

The benzene ring provides a rigid planar core. The primary conformational flexibility arises from the rotation around the C-S and C-C bonds connecting the sulfonate and methoxycarbonyl groups to the aromatic ring, as well as the S-O and C-O bonds within these groups.

In the solid state, crystal packing forces will dictate the most stable conformation. Studies on similar aromatic sulfonate esters have shown that a gauche orientation between the aryl ring and the sulfonate S-O bond is a common conformational motif.[4] This suggests that the sulfonate group in this compound is likely to be twisted relative to the plane of the benzene ring.

The two methoxycarbonyl groups, due to steric hindrance, are also expected to be out of the plane of the benzene ring. The precise dihedral angles would be influenced by intermolecular interactions within the crystal lattice, such as ionic interactions involving the sodium cation and sulfonate group, as well as weaker van der Waals forces.

In solution, the molecule will exist as a dynamic ensemble of conformations. The presence of a polar solvent like water will lead to strong solvation of the sodium sulfonate group, influencing the conformational preferences of the molecule. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide information about the time-averaged conformation in solution.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton at position 2, situated between the two ester groups, is likely to be the most deshielded. The protons at positions 4 and 6 will also have distinct chemical shifts.

-

Methyl Protons: The six protons of the two equivalent methyl ester groups will give rise to a single, sharp peak, likely in the region of 3.5-4.0 ppm.

¹³C NMR:

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region of the spectrum (typically 120-150 ppm). The carbons bearing the substituents will have characteristic chemical shifts.

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the ester groups are expected to resonate at a lower field, typically in the range of 160-170 ppm.

-

Methyl Carbons: The two equivalent methyl carbons will appear at a higher field, typically around 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

S=O stretching of the sulfonate group (around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹).

-

C=O stretching of the ester groups (around 1725-1700 cm⁻¹).

-

C-O stretching of the ester groups (around 1300-1000 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Experimental Protocols

The determination of the molecular structure and conformation of a small organic molecule like this compound involves a combination of experimental techniques. The following sections provide detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state molecular structure and conformation.[7]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., water, ethanol, or a mixture). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[7]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The solution is filtered into a clean NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a one-dimensional spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to assign the resonances to specific atoms in the molecule and to deduce structural information.

Visualizations

The following diagrams illustrate the conceptual workflow for determining the molecular structure and the key structural relationships of this compound.

Caption: Experimental workflow for structural elucidation.

Caption: Relationship between structure and properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While a definitive crystal structure is not available, a combination of data from related compounds and spectroscopic principles allows for a comprehensive understanding of its key structural features. The provided experimental protocols offer a roadmap for researchers seeking to perform their own detailed structural analysis of this important industrial chemical. A clear grasp of its molecular architecture is fundamental to harnessing its properties in the development of advanced polymer materials.

References

- 1. oganalysis.com [oganalysis.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. eurjchem.com [eurjchem.com]

- 6. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to Dimethyl 5-sulfoisophthalate Sodium Salt for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Dimethyl 5-sulfoisophthalate sodium salt, a versatile chemical compound with significant applications in polymer chemistry and materials science. While primarily utilized as a monomer to enhance the properties of polyesters and other polymers, its unique characteristics warrant a closer examination for its potential in advanced material applications, including those relevant to the biomedical and pharmaceutical fields. This document consolidates information on its chemical synonyms, physicochemical properties, and established experimental protocols for its synthesis and polymerization. In the absence of direct research on its role in biological signaling pathways, this guide offers visualizations of its chemical synthesis and polymerization workflows, providing a foundational understanding for researchers and professionals in drug development who may consider its use in the formulation of drug delivery systems or medical devices.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and material sourcing.

| Identifier Type | Identifier | Citation |

| IUPAC Name | sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | [1] |

| CAS Number | 3965-55-7 | [2] |

| EC Number | 223-578-8 | [2] |

| Molecular Formula | C₁₀H₉NaO₇S | [3] |

| Common Synonyms | Sodium dimethyl 5-sulphonatoisophthalate, Dimethyl Sodium 5-Sulfoisophthalate, 5-Sulfoisophthalic Acid Dimethyl Ester Sodium Salt, Dimethyl 5-(sodiosulfo)isophthalate, Sodium 3,5-(dimethoxycarbonyl)benzenesulfonate | [2][4][5] |

| Abbreviations | SIPM, DMSIP, DIMSIP | [6] |

| Other Names | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt; 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt | [1] |

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Citation |

| Molecular Weight | 296.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [7] |

| Melting Point | >300 °C | [2] |

| Solubility in Water | Soluble | [7] |

| Assay | ≥97.0% (HPLC) |

Toxicological Data

| Test | Species | Dose/Concentration | Result | Citation |

| Draize test, eye | Rabbit | 100 mg/24H | Moderate | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in polymerization are outlined below.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process involving sulfonation, esterification, and neutralization.

Step 1: Sulfonation of Isophthalic Acid

-

In a suitable reaction vessel, isophthalic acid is reacted with fuming sulfuric acid (oleum).

-

The reaction mixture is heated to a temperature between 150-200°C.

-

The reaction is allowed to proceed for 5-10 hours to ensure complete sulfonation.

Step 2: Esterification

-

The sulfonated intermediate is then reacted with methanol (B129727).

Step 3: Neutralization and Purification

-

The resulting product is neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to form the sodium salt.

-

The crude product is then purified through crystallization. The crude sodium dimethyl isophthalate-5-sulfonate is dissolved in water at 90°C and then cooled to below 50°C to induce crystallization. This hot melt crystallization step is repeated to enhance the purity of the final product.

Use in Cationic Dyeable Polyester (CDP) Synthesis

This compound is a key monomer in the production of cationic dyeable polyester.

Transesterification and Polycondensation:

-

This compound is mixed with ethylene (B1197577) glycol and a primary monomer, such as dimethyl terephthalate.

-

A catalyst, for example, titanium tetraisopropoxide and sodium acetate, is added to the reaction mixture.

-

The mixture is heated to approximately 160°C under an inert atmosphere (e.g., nitrogen) to initiate the transesterification reaction, during which methanol is evolved.

-

Following transesterification, the temperature is further increased to promote polycondensation, resulting in the final copolyester.

Visualization of Workflows

Due to the lack of specific information in the current chemical literature regarding the direct interaction of this compound with biological signaling pathways, the following diagrams illustrate the key experimental workflows described in this guide.

Relevance for Drug Development Professionals

Currently, there is a notable absence of research on the direct biological activity and signaling pathway interactions of this compound as a standalone molecule. Its primary utility lies in the field of polymer chemistry. However, for drug development professionals, the significance of this compound is in its role as a monomer for creating specialty polymers with potential biomedical applications.

The introduction of the sulfonate group via this monomer imparts unique properties to polymers, such as increased hydrophilicity and the potential for ionic interactions. These characteristics are highly desirable in the design of materials for:

-

Drug Delivery Systems: Polymers synthesized with this compound could be formulated into nanoparticles, hydrogels, or other matrices for controlled drug release. The ionic nature of the sulfonate groups could be exploited for electrostatic drug loading.

-

Biocompatible Coatings: Medical devices and implants often require coatings that improve their biocompatibility and reduce fouling. The hydrophilic nature imparted by this monomer could be beneficial in creating such surfaces.

-

Specialty Textiles for Medical Use: The enhanced dyeability and antistatic properties it confers on fibers are valuable for producing medical textiles with specific functionalities.

It is important for researchers in drug development to recognize that while this compound itself is not a therapeutic agent, it is a valuable building block for creating advanced materials that can serve as critical components in drug delivery and biomedical device manufacturing. Future research could explore the biocompatibility and degradation profiles of polymers containing this monomer to fully assess their potential in pharmaceutical applications.

Conclusion

This compound is a well-characterized compound with a robust set of synonyms and established industrial applications, primarily in the modification of polyesters. This guide has provided a consolidated resource of its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and polymerization. While direct biological activity and engagement in signaling pathways have not been documented, its role as a functional monomer presents opportunities for the development of advanced polymers for biomedical and pharmaceutical applications. The provided workflows and data tables serve as a foundational reference for researchers and professionals seeking to explore the potential of this versatile chemical in their respective fields.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Dimethyl 5-sulfoisophthalate 98 3965-55-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Dimethyl 5-sulfoisophthalate 98 3965-55-7 [sigmaaldrich.com]

- 6. xuyechem.com [xuyechem.com]

- 7. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Health and Safety of Dimethyl 5-sulfoisophthalate sodium salt in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety data for Dimethyl 5-sulfoisophthalate sodium salt (CAS No. 3965-55-7), a chemical intermediate used in the synthesis of polyesters and polymers.[1][2] Adherence to proper laboratory safety protocols is crucial when handling this compound to mitigate potential risks. This document outlines the known hazards, exposure controls, and emergency procedures to ensure a safe laboratory environment.

Physicochemical and Toxicological Data

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This information is essential for a preliminary risk assessment.

Table 1: Physical and Chemical Properties

| Property | Value |

| Synonyms | 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt, Dimethyl 5-(sodiosulfo)isophthalate, Sodium 3,5-(dimethoxycarbonyl)benzenesulfonate[3][4] |

| Molecular Formula | C₁₀H₉NaO₇S[5] |

| Molecular Weight | 296.23 g/mol [3][5] |

| Appearance | White to almost white powder or solid[6][7] |

| Odor | Odorless[6] |

| Melting Point | >300 °C[3][6][7] |

| Solubility | Soluble in water.[8] Slightly soluble in Methanol.[8] |

| Stability | Stable under normal temperatures and pressures.[5][9] |

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Serious eye damage/eye irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[8][10] |

Table 3: Toxicological Data

| Test | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 11,000 mg/kg[9] | Not Classified |

| Eye Irritation (Draize test) | Rabbit | Eye | 100 mg/24H | Moderate Irritant[5] |

| Skin Irritation | Rabbit | Skin | 25% solution | Severe Irritant[9] |

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited for this compound.

Acute Oral Toxicity - LD50 Test (Based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a method similar to the now-obsolete OECD Guideline 401. This test is designed to determine the median lethal dose (LD50), which is the single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[5]

Methodology:

-

Test Animals: Healthy, young adult laboratory rats are used.[5] The animals are fasted before the administration of the test substance.

-

Dosage: The test substance is administered in a single dose by gavage.[11] The volume administered should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[5]

-

Dose Levels: At least 5 rodents are used at each of at least three dose levels.[5]

-

Observation Period: The animals are observed for up to 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly.

-

Endpoint: The LD50 value is calculated statistically from the number of mortalities at each dose level.[5]

Acute Eye Irritation/Corrosion - Draize Test (Based on OECD Guideline 405)

The potential for this compound to cause eye irritation was assessed using the Draize test, which is standardized by OECD Guideline 405.[3][6][7][9][13] This test evaluates the irritancy of a substance when applied directly to the eye of a conscious animal.[7]

Methodology:

-

Test Animal: The albino rabbit is the preferred species for this test.[9]

-

Application: A single dose of the test substance (0.1 mL of liquid or 100 mg of a solid) is instilled into the conjunctival sac of one eye of the animal.[14] The other eye remains untreated and serves as a control.[6]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[9] Observations may continue for up to 21 days to assess the reversibility of any effects.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored numerically to determine the degree of irritation.[6]

Signaling Pathways and Workflows

Standard Laboratory Safety Workflow

The following diagram illustrates the standard workflow for handling chemicals like this compound in a laboratory setting.

Caption: Standard Laboratory Safety Workflow for Chemical Handling.

GHS Hazard Classification Logic

This diagram shows the logical relationship of the GHS hazard classifications for this compound.

Caption: GHS Hazard Classification for this compound.

Hazard Identification and Risk Management

Primary Hazards:

-

Eye Irritation: Causes serious eye irritation.[8][10] Contact can lead to redness, watering, and itching.[15]

-

Skin Irritation: May cause skin irritation.[5] A 25% solution is a severe skin irritant.[9]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

-

Ingestion: May cause irritation of the digestive tract.[5]

Exposure Controls:

-

Engineering Controls: Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust. An eyewash station and safety shower should be readily available.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[16]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[16]

-

Skin and Body Protection: Wear a lab coat and long pants.[16]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[16]

-

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Wash hands thoroughly after handling.[13]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5][6] Seek medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated by thermal decomposition.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Spills and Disposal

-

Spills: Wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended to provide essential health and safety information for the laboratory use of this compound. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. oecd.org [oecd.org]

- 2. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Draize test - Wikipedia [en.wikipedia.org]

- 8. This compound or DIMSIP Manufacturers [mubychem.com]

- 9. oecd.org [oecd.org]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. bemsreports.org [bemsreports.org]

- 12. dtsc.ca.gov [dtsc.ca.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. The use of low-volume dosing in the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Utilizing Dimethyl 5-sulfoisophthalate sodium salt in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Dimethyl 5-sulfoisophthalate sodium salt (DM5S) into polyester (B1180765) synthesis. The inclusion of this ionic comonomer significantly modifies the properties of standard polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), rendering them suitable for a range of specialized applications.

Introduction to this compound (DM5S) in Polyester Modification

This compound, also known as sodium dimethyl 5-sulfoisophthalate (SIPM or DMS salt), is an aromatic dicarboxylic acid ester containing a sulfonate group. When used as a third monomer in polyester synthesis, it introduces anionic sites into the polymer backbone. This structural modification imparts several desirable properties to the resulting copolyester, primarily:

-

Enhanced Dyeability: The presence of sulfonate groups allows the polyester to be dyed with cationic (basic) dyes, which offer a wider and more vibrant color palette compared to the disperse dyes typically used for unmodified polyester. This results in what is commonly known as Cationic Dyeable Polyester (CDP).

-

Improved Hydrophilicity and Water Dispersibility: The ionic nature of the sulfonate groups increases the affinity of the polyester for water. At sufficient concentrations, this can lead to the formation of water-soluble or water-dispersible polyesters, which are valuable in applications such as adhesives, coatings, and sizes.

-